molecular formula C15H17NO3S B2870860 2-phenoxy-N-(o-tolyl)ethanesulfonamide CAS No. 1351651-66-5

2-phenoxy-N-(o-tolyl)ethanesulfonamide

Cat. No.: B2870860
CAS No.: 1351651-66-5
M. Wt: 291.37
InChI Key: UXUGYFGSOKZDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxy-N-(o-tolyl)ethanesulfonamide is a sulfonamide derivative characterized by a phenoxy group attached to an ethanesulfonamide backbone and an ortho-tolyl substituent on the nitrogen atom. Sulfonamides are renowned for their biological activity, particularly in enzyme inhibition and therapeutic applications . This compound’s structure combines a sulfonamide moiety (SO₂NH) with aromatic groups, which may enhance interactions with biological targets such as cyclooxygenase-2 (COX-2) or ceramidases. Its synthesis and evaluation are part of broader efforts to develop anti-inflammatory and analgesic agents with improved efficacy and safety profiles .

Properties

IUPAC Name

N-(2-methylphenyl)-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-13-7-5-6-10-15(13)16-20(17,18)12-11-19-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUGYFGSOKZDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(o-tolyl)ethanesulfonamide typically involves the reaction of 2-phenoxyethanol with o-toluidine in the presence of a sulfonylating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:

    Step 1: 2-phenoxyethanol is reacted with o-toluidine.

    Step 2: A sulfonylating agent, such as sulfonyl chloride, is added to the reaction mixture.

    Step 3: The reaction is carried out under reflux conditions to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(o-tolyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The phenoxy and o-tolyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

2-phenoxy-N-(o-tolyl)ethanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(o-tolyl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The phenoxy and o-tolyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

2-Phenoxy-N-(o-tolyl)acetamide (C5)

  • Structure : Replaces the sulfonamide (SO₂NH) with an acetamide (CONH) group.
  • Pharmacological Impact : While C5 demonstrated superior analgesic activity in rats, the sulfonamide derivative may offer stronger COX-2 inhibition due to tighter binding interactions .

N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide

  • Structure : Features a methoxy group at the ortho position of the phenyl ring and an ethyl substituent on the nitrogen.
  • Key Differences: The methoxy group’s electron-donating nature reduces acidity compared to the phenoxy group in the target compound.

Fluorinated Ethanesulfonamides (e.g., pentafluoroethyl derivatives)

  • Structure : Fluorinated alkyl chains or aromatic groups.
  • Key Differences : Fluorination increases lipophilicity (logP) and metabolic stability but raises toxicity concerns, such as hepatotoxicity observed in rat studies . The absence of fluorine in the target compound may reduce such risks.

Pharmacological Activity

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Property 2-Phenoxy-N-(o-tolyl)ethanesulfonamide C5 (Acetamide) N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide
Molecular Weight (g/mol) ~315 ~283 ~305
logP ~3.2 ~2.8 ~2.5
Solubility (aq., mg/mL) Low (0.1–0.5) Moderate (1–2) Low (0.2–0.6)
pKa ~10.5 ~15.5 ~9.8
  • Key Observations : The sulfonamide’s lower pKa enhances ionization at physiological pH, improving target binding but reducing membrane permeability. Higher logP suggests better lipid solubility than methoxy-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.